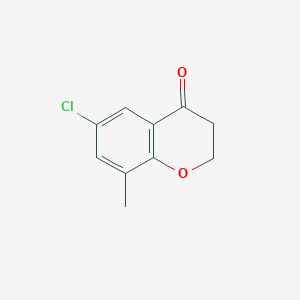
6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Vue d'ensemble
Description
“6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one” is a chemical compound. It has a molecular formula of C10H10O2 . This compound belongs to the class of organic compounds known as coumarins and derivatives .
Synthesis Analysis
The synthesis of coumarin systems, including “6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of “6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one” can be represented by its IUPAC Standard InChI: InChI=1S/C10H10O2/c1-7-2-4-9-8 (6-7)3-5-10 (11)12-9/h2,4,6H,3,5H2,1H3 .Applications De Recherche Scientifique
Reaction Pathways and Derivatives Synthesis
This compound serves as a precursor in novel chemical synthesis methods and the preparation of various derivatives. For example, chromones and their derivatives react with hydroxylamine in anhydrous methanol, leading to the formation of chromone oximes and isoxazoles, showcasing the compound's versatility in organic synthesis (Szabó et al., 1986). Additionally, the synthesis and crystallization studies of its derivatives highlight its potential in forming stable structures with diverse chemical functionalities, contributing to the field of crystallography and material science (Thinagar et al., 2003).
Antioxidant Properties
The chromone core structure, including derivatives like 6-chloro-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one, exhibits significant antioxidant properties. These properties are crucial in neutralizing active oxygen species and interrupting free radical processes, which are fundamental in preventing cell impairment and various diseases. The antioxidant potential of chromone derivatives, including their ability to scavenge radicals, has been thoroughly reviewed, emphasizing the importance of specific functional groups in enhancing this activity (Yadav et al., 2014).
Chemical Structure and Molecular Dynamics
The compound's chemical structure facilitates the study of molecular dynamics and interactions. For instance, its derivatives' crystal structure analysis provides insights into molecular conformation, stability, and intermolecular hydrogen bonding, enhancing our understanding of compound behavior in solid states. Such analyses contribute to the fields of medicinal chemistry and drug design by enabling the prediction of compound reactivity and bioavailability (Salam et al., 2021).
Phototransformation Studies
Phototransformation studies of chromone derivatives, including the reaction pathways under photoirradiation, shed light on the compound's behavior under specific conditions. This knowledge can be applied in the development of photoresponsive materials and understanding the degradation processes of chromone-based compounds in environmental settings (Gupta et al., 1995).
Propriétés
IUPAC Name |
6-chloro-8-methyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTQTQFZRIHBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OCCC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

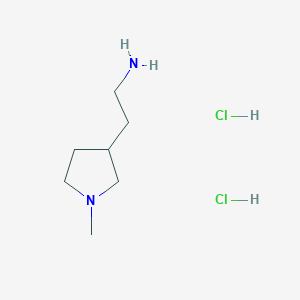
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)

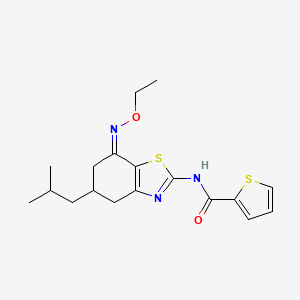

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)
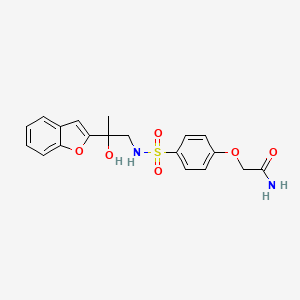
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)
![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)


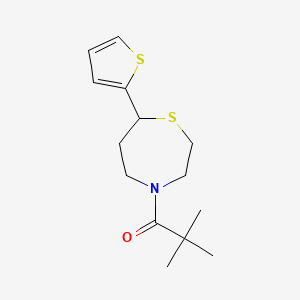
![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2673637.png)